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Compound of Interest

Compound Name: 5-lodo-2-aminoindane

Cat. No.: B145790

A detailed examination of two structurally related serotonin releasing agents, 5-lodo-2-
aminoindane (5-1Al) and 5,6-Methylenedioxy-2-aminoindane (MDAI), reveals distinct
pharmacological profiles that influence their activity and potential for further research. This
guide synthesizes key experimental data to provide a comprehensive comparison for
researchers, scientists, and drug development professionals.

Developed in the 1990s by a team led by David E. Nichols at Purdue University, both 5-IAl and
MDAI are rigid analogues of amphetamine derivatives, designed to explore the structure-
activity relationships of serotonin releasing agents.[1][2] While both compounds are recognized
for their entactogenic effects, subtle molecular differences lead to significant variations in their
interaction with monoamine transporters and receptors.
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Feature

5-lodo-2-aminoindane (5-
1AI)

5,6-Methylenedioxy-2-
aminoindane (MDAI)

Primary Mechanism

Serotonin-Norepinephrine-

Dopamine Releasing Agent

Selective Serotonin-

Norepinephrine Releasing

(SNDRA) Agent (SNRA)
Serotonin Transporter (SERT)
o 2,500 nM 8,300 nM
Inhibition (IC50)
Dopamine Transporter (DAT)
o 2,300 nM 31,000 nM
Inhibition (IC50)
Norepinephrine Transporter
o 760 nM 6,500 nM
(NET) Inhibition (1C50)
Serotonin (5-HT) Release
224 nM 119 nM
(EC50)
Dopamine (DA) Release
1,480 nM >10,000 nM
(EC50)
Norepinephrine (NE) Release
4,213 nM 711 nM

(EC50)

Receptor Interactions

Significant affinity for 5-HT2A

receptors.

No significant affinity for

serotonin receptors.[3]

Reported Neurotoxicity

Some evidence of serotonergic
neurotoxicity at high doses,
though less than its

amphetamine analogue.[1]

Generally considered to have
a lower potential for
serotonergic neurotoxicity
compared to MDMA.[3]

Data Presentation
Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition of human monoamine transporters by 5-
IAl and MDA, as determined by Simmler et al. (2014). The IC50 values represent the
concentration of the compound required to inhibit 50% of the transporter activity.
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Table 1: Inhibition of Monoamine Transporters (IC50, nM)

Compound SERT DAT NET
5-1Al 2,500 2,300 760
MDAI 8,300 31,000 6,500

Data sourced from Simmler et al. (2014).

Monoamine Release

The potency of 5-IAl and MDAI in inducing the release of monoamines is presented in Table 2.
The EC50 values indicate the concentration of the compound that elicits 50% of the maximal
release of the respective neurotransmitter.

Table 2: Monoamine Release (EC50, nM)

Compound 5-HT DA NE
5-1Al 224 1,480 4,213
MDAI 119 >10,000 711

Data sourced from a comparative in vitro study.

Pharmacological Profile

5-lodo-2-aminoindane (5-1Al) acts as a non-selective releasing agent of serotonin,
norepinephrine, and dopamine.[2] Its inhibitory action on the norepinephrine transporter (NET)
is the most potent among the three monoamine transporters. A key distinguishing feature of 5-
IAl is its significant affinity for serotonin receptors, particularly the 5-HT2A subtype, which is not
observed with MDAI.[4] This interaction may contribute to subtle differences in its overall
pharmacological effects. While designed as a less neurotoxic analogue of p-iodoamphetamine,
some studies suggest that 5-IAl can induce serotonergic deficits at high doses.[1]

5,6-Methylenedioxy-2-aminoindane (MDAI) is characterized as a selective serotonin and
norepinephrine releasing agent (SNRA), with a significantly lower impact on dopamine release.
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[3] This selectivity for serotonin and norepinephrine systems, coupled with its lack of direct
interaction with serotonin receptors, defines its distinct pharmacological profile.[3] MDAI is often
cited as having a reduced potential for serotonergic neurotoxicity compared to MDMA.[3]

Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of 5-IAl and MDAI to inhibit the reuptake of serotonin,
dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Methodology:

e Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human
serotonin transporter (hNSERT), dopamine transporter (hDAT), or norepinephrine transporter
(hNET), are cultured in appropriate media.

o Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
« Inhibition Assay:

o Cells are pre-incubated with various concentrations of the test compounds (5-1Al or
MDAL).

o Aradiolabeled substrate specific for each transporter (e.g., [(H]5-HT for SERT,
[BH]dopamine for DAT, [3H]norepinephrine for NET) is added to the wells.

o The incubation is carried out for a defined period at a controlled temperature (e.g., room
temperature).

e Termination and Measurement:
o Uptake is terminated by rapid washing with ice-cold buffer.

o The amount of radiolabeled substrate taken up by the cells is quantified using a
scintillation counter.
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o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
uptake (IC50) is calculated by non-linear regression analysis of the concentration-response

curves.

In Vitro Monoamine Release Assay

Objective: To measure the potency of 5-IAl and MDAI to induce the release of pre-loaded
monoamines from cells expressing the respective transporters.

Methodology:

o Cell Culture and Loading: HEK293 cells expressing hSERT, hDAT, or hNET are cultured and
then pre-loaded with the corresponding radiolabeled monoamine (e.g., [3H]5-HT,
[BH]dopamine, or [*H]norepinephrine).

o Release Assay:

o After washing to remove excess radiolabel, the cells are incubated with various
concentrations of the test compounds (5-1Al or MDAI).

o The incubation is performed for a specific duration at a controlled temperature.
o Sample Collection and Measurement:
o The supernatant containing the released radiolabel is collected.
o The amount of radioactivity in the supernatant is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that produces 50% of the maximal
release (EC50) is determined by analyzing the dose-response curves.

Visualizations
Signaling Pathway: Monoamine Transporter Interaction
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Caption: Interaction of 5-IAl and MDAI with the Serotonin Transporter (SERT).

Experimental Workflow: In Vitro Monoamine Release
Assay
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Caption: Workflow for the in vitro monoamine release assay.
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Conclusion

The comparative analysis of 5-IAl and MDAI highlights the significant impact of subtle structural
modifications on pharmacological activity. While both are potent serotonin releasing agents,
MDAI exhibits greater selectivity for the serotonin and norepinephrine systems and lacks the
direct serotonin receptor interactions seen with 5-IAl. These differences are critical for
understanding their mechanisms of action and for guiding future research in the development
of novel therapeutic agents targeting the monoaminergic systems. The provided data and
experimental protocols offer a foundational resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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